REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[CH2:6][CH2:7][C:8]3[C:9]([C:14](O)=[O:15])=[CH:10][CH:11]=[CH:12][C:13]=3[C:2]1=2>O1CCCC1.O>[S:1]1[CH:5]=[CH:4][C:3]2[CH2:6][CH2:7][C:8]3[C:9]([CH2:14][OH:15])=[CH:10][CH:11]=[CH:12][C:13]=3[C:2]1=2
|
Name
|
4,5-dihydronaphtho[1,2-b]thiophen-6-carboxylic acid
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Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)CCC=1C(=CC=CC12)C(=O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 18.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon complete addition
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a residue
|
Type
|
WASH
|
Details
|
The residue was washed into a separatory funnel with aqueous 2N sodium hydroxide and methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with two 100 ml portions of methylene chloride
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
18.5 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)CCC=1C(=CC=CC12)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |